molecular formula C11H13ClN2S B12695384 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione CAS No. 186424-09-9

5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione

Cat. No.: B12695384
CAS No.: 186424-09-9
M. Wt: 240.75 g/mol
InChI Key: INNNPHXHMAWGKJ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is a heterocyclic compound that contains both an imidazolidine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione typically involves the reaction of 2-chlorobenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They have shown promise in the treatment of infections and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1-ethyl-2-imidazolidinethione: Similar structure but with a chlorine atom at the para position.

    5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione: Similar structure but with a methyl group instead of an ethyl group.

    5-(2-Chlorophenyl)-1-ethyl-2-thiohydantoin: Similar structure but with a thiohydantoin ring.

Uniqueness

5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is unique due to its specific substitution pattern and the presence of both an imidazolidine ring and a thione group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

186424-09-9

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-ethylimidazolidine-2-thione

InChI

InChI=1S/C11H13ClN2S/c1-2-14-10(7-13-11(14)15)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3,(H,13,15)

InChI Key

INNNPHXHMAWGKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CNC1=S)C2=CC=CC=C2Cl

Origin of Product

United States

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